1-Oxoestazolam is a derivative of estazolam, classified within the triazolobenzodiazepine family. This compound is recognized for its pharmacological properties, especially as an anxiolytic and sedative agent. It has been studied for its potential effects on the central nervous system, particularly in the management of insomnia and anxiety disorders.
1-Oxoestazolam falls under the category of benzodiazepines, which are characterized by their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor. This classification indicates its potential therapeutic applications as well as its risks related to dependence and withdrawal symptoms.
The synthesis of 1-oxoestazolam typically involves the metabolic conversion of estazolam. Estazolam itself is synthesized through a reaction involving 7-chloro-1,3-dihydro-5-phenyl-2H-benzo(1,4)-diazepine-2-thione and formylhydrazine in boiling n-butyl alcohol . The formation of 1-oxoestazolam occurs as a result of metabolic processes within the body, particularly through enzymatic oxidation.
The synthesis can be monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), which help in identifying and quantifying the compound during various stages of synthesis .
1-Oxoestazolam has a complex molecular structure characterized by its triazolobenzodiazepine core. The specific structural formula includes a triazole ring fused to a benzodiazepine moiety with an oxo group (C=O) at the 1-position.
The molecular formula for 1-oxoestazolam is C_17H_14ClN_3O, and it has a molecular weight of approximately 315.76 g/mol. The presence of chlorine and nitrogen atoms contributes to its pharmacological activity.
1-Oxoestazolam undergoes various chemical reactions typical for benzodiazepines, including hydrolysis and reduction reactions. These reactions can lead to different metabolites that may possess varying degrees of biological activity.
The stability of 1-oxoestazolam can be influenced by factors such as pH and temperature during storage. Analytical methods like mass spectrometry are often employed to study these reactions and identify resulting compounds.
The mechanism of action for 1-oxoestazolam involves binding to GABA_A receptors in the central nervous system. This binding enhances GABAergic activity, leading to increased inhibitory neurotransmission, which contributes to its sedative and anxiolytic effects.
Research indicates that compounds like 1-oxoestazolam can modulate receptor activity, resulting in therapeutic effects such as reduced anxiety levels and improved sleep quality .
1-Oxoestazolam is typically presented as a crystalline solid with a white to off-white color. Its solubility characteristics indicate moderate solubility in organic solvents but limited solubility in water.
The compound exhibits stability under normal conditions but may degrade under extreme pH levels or prolonged exposure to light. Its melting point ranges around 200°C, indicating thermal stability suitable for pharmaceutical formulations.
1-Oxoestazolam is primarily studied within pharmacological research settings for its potential applications in treating anxiety disorders and insomnia. Its role as a metabolite of estazolam provides insights into drug metabolism and efficacy, aiding in the development of safer benzodiazepine derivatives with reduced side effects.
1-Oxoestazolam is systematically named as 8-chloro-1-oxo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, reflecting its core triazolobenzodiazepine structure with a ketone modification at the 1-position. The compound retains the fused triazole and benzodiazepine rings characteristic of its parent molecule (estazolam) but features a carbonyl group (C=O) at position 1 of the diazepine ring. Alternative designations include 1-Ketoestazolam and the CAS registry number 29975-17-5 (distinct from estazolam's CAS 29975-16-4) [3] [5]. The IUPAC classification places it among triazolobenzodiazepinones, emphasizing the lactam functional group introduced via oxidative metabolism [3].
Spectroscopic techniques unambiguously differentiate 1-oxoestazolam from estazolam through key functional group signatures:
Table 1: Key Spectroscopic Signatures of 1-Oxoestazolam
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 8.5 ppm (1H, s) | Triazole H5 proton |
δ 7.2–8.1 ppm (9H, m) | Aromatic protons | |
¹³C NMR | δ 170–175 ppm | C1 Carbonyl |
IR | 1,690–1,710 cm⁻¹ | ν(C=O) stretch |
MS | m/z 310 [M]⁺ | Molecular ion |
1-Oxoestazolam shares limited aqueous solubility (<0.1 mg/mL) with estazolam due to its lipophilic aromatic framework, but exhibits enhanced polarity from the ketone, improving solubility in polar organic solvents like ethanol and acetone [3] [5]. Stability studies indicate susceptibility to photodegradation, requiring storage in amber vessels. The lactam group may undergo hydrolytic ring-opening under extreme pH (>10 or <2), forming a benzophenone derivative. No single-crystal X-ray data exists, but computational models predict a planar triazole ring and a non-planar diazepinone ring with a 15° twist [3] [9].
Table 2: Physicochemical Properties of 1-Oxoestazolam
Property | Characteristics |
---|---|
Solubility | Insoluble in water; soluble in ethanol, DMSO, acetone |
Melting Point | Not reported (decomposition observed >200°C) |
Stability | Light-sensitive; stable at pH 4–8 (25°C) |
Crystallography | No single-crystal data available |
Structurally, 1-oxoestazolam is distinguished from estazolam by oxidation of the N1-C2 imine to a lactam (amide), altering electronic distribution and hydrogen-bonding capacity. This modification increases molecular weight from 294.74 g/mol (estazolam) to 310.74 g/mol and reduces log P by ~0.5 units, enhancing polarity [3] [5]. Among triazolobenzodiazepines, 1-oxoestazolam lacks the anxiolytic activity of estazolam due to diminished affinity for GABA_A receptors, as the lactam disrupts key binding interactions. It shares metabolic pathways with alprazolam (which forms α-hydroxyalprazolam) but differs from 4-hydroxyestazolam (another estazolam metabolite) in oxidation site and reactivity [2] [5] [7].
Table 3: Structural and Functional Comparison with Estazolam
Parameter | Estazolam | 1-Oxoestazolam |
---|---|---|
Molecular Formula | C₁₆H₁₁ClN₄ | C₁₆H₁₁ClN₄O |
Molecular Weight | 294.74 g/mol | 310.74 g/mol |
Core Functional Group | Imine (N1=C2) | Lactam (N1−C2=O) |
GABA_A Binding | High affinity (agonist) | Negligible affinity |
Metabolic Role | Parent drug | Phase I metabolite (oxidation) |
This oxidation represents a primary deactivation pathway for estazolam in humans, contributing to its clearance [3] [5]. The structural analogy to other oxidized benzodiazepines (e.g., oxazepam from diazepam) underscores its role as a metabolic endpoint.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7